alpha-Viniférine

Vue d'ensemble

Description

Alpha-Viniferin is a naturally occurring stilbene trimer, which is a type of polyphenolic compound. It is primarily found in plants such as Caragana chamlagu, Caragana sinica, and the stem bark of Dryobalanops aromatica . This compound is known for its significant biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Applications De Recherche Scientifique

Alpha-Viniferin has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the chemical behavior of stilbenes and their derivatives.

Medicine: It has shown potential in the treatment of various diseases, including cancer, due to its ability to induce apoptosis in cancer cells.

Mécanisme D'action

Target of Action

Alpha-Viniferin is a resveratrol derivative and a stilbene trimer . It has been shown to inhibit acetylcholinesterase , an enzyme that breaks down acetylcholine, a neurotransmitter in the brain. This inhibition can increase the concentration of acetylcholine in the brain, which may have potential therapeutic effects for conditions like Alzheimer’s disease.

Mode of Action

Alpha-Viniferin interacts with its target, acetylcholinesterase, by binding to it and inhibiting its activity . This results in an increase in the concentration of acetylcholine in the brain. Furthermore, alpha-Viniferin has been shown to downregulate SIRT1 , vimentin , and phosphorylated AKT , which are involved in cell survival and proliferation .

Biochemical Pathways

Alpha-Viniferin affects several biochemical pathways. By inhibiting acetylcholinesterase, it impacts the cholinergic pathway, which plays a crucial role in memory and cognition. The downregulation of SIRT1, vimentin, and phosphorylated AKT suggests that alpha-Viniferin may also affect pathways related to cell survival, proliferation, and apoptosis .

Pharmacokinetics

It is known that the bioavailability of resveratrol derivatives can be influenced by factors such as their chemical structure and the presence of certain functional groups .

Result of Action

Alpha-Viniferin has demonstrated potential anti-cancer and anti-inflammatory effects . In non-small cell lung cancer cells, alpha-Viniferin was found to reduce cell viability and induce apoptosis, a process of programmed cell death . This was evidenced by the cleavage of caspase 3 and PARP, key markers of apoptosis .

Analyse Biochimique

Biochemical Properties

Alpha-Viniferin interacts with various enzymes, proteins, and other biomolecules. It exhibits a range of important biological activities and has several possible applications in clinical research and future drug development .

Cellular Effects

Alpha-Viniferin has demonstrated potential anti-cancer and anti-inflammatory effects . It has been shown to reduce the viability of NCI-H460 cells, a type of non-small cell lung cancer . It influences cell function by inducing apoptosis in these cells .

Molecular Mechanism

Alpha-Viniferin exerts its effects at the molecular level by cleaving caspase 3 and PARP . It also reduces the expression of SIRT1, vimentin, and phosphorylated AKT, and induces AIF nuclear translocation .

Temporal Effects in Laboratory Settings

The effects of Alpha-Viniferin change over time in laboratory settings. It has been observed to have a strong cytotoxicity in non-androgen .

Dosage Effects in Animal Models

The effects of Alpha-Viniferin vary with different dosages in animal models . It has been shown to promote apoptosis in NCI-H460 cells in nude mice .

Méthodes De Préparation

Alpha-Viniferin can be isolated from natural sources such as Caragana chamlagu and Caragana sinica using various extraction and purification techniques . The synthetic routes for alpha-Viniferin involve the demethylation of methylated methyl 3-arylbenzofuran-4-carboxylate mediated by boron tribromide or boron trichloride under the assistance of bromination . Industrial production methods typically involve large-scale extraction from plant sources, followed by purification using high-performance liquid chromatography .

Analyse Des Réactions Chimiques

Alpha-Viniferin undergoes several types of chemical reactions, including:

Oxidation: Alpha-Viniferin can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

Substitution: Alpha-Viniferin can undergo substitution reactions, particularly involving its hydroxyl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparaison Avec Des Composés Similaires

Alpha-Viniferin is compared with other similar compounds such as:

Beta-Viniferin: Another stilbene trimer with similar biological activities but different structural properties.

Delta-Viniferin: A stilbene dimer with distinct biological activities.

Epsilon-Viniferin: A stilbene dimer known for its antioxidant properties.

Alpha-Viniferin is unique due to its trimeric structure, which contributes to its potent biological activities and makes it a valuable compound for scientific research and pharmaceutical development .

Activité Biologique

Alpha-viniferin (AVF) is a naturally occurring stilbene compound, a trimer of resveratrol, known for its diverse biological activities. This article explores the biological activity of alpha-viniferin, focusing on its anti-cancer, anti-inflammatory, antidiabetic, and antimicrobial properties, supported by case studies and research findings.

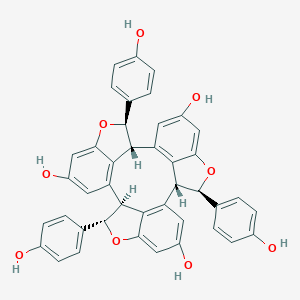

Chemical Structure and Properties

Alpha-viniferin is chemically classified as a stilbene, which is characterized by its two phenolic rings connected by a double bond. Its structure allows it to exhibit various biological activities similar to those of its precursor, resveratrol.

Anti-Cancer Properties

Numerous studies have highlighted the potential of alpha-viniferin as a chemopreventive agent against cancer. One significant study demonstrated that AVF effectively inhibits the growth of colorectal tumors induced by azoxymethane (AOM) in mice. The findings indicated that AVF reduced the formation of aberrant crypt foci (ACF), which are precursors to colorectal cancer, by 73% in low-dose and 64% in high-dose groups compared to controls. The mechanism involves the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are associated with tumor promotion .

Table 1: Effects of Alpha-Viniferin on ACF Formation

| Treatment Group | Number of ACF | Percentage Reduction |

|---|---|---|

| Control | X | - |

| AOM + Low Dose AVF | Y | 73% |

| AOM + High Dose AVF | Z | 64% |

Alpha-viniferin’s anti-cancer effects are attributed to several mechanisms:

- Inhibition of COX-2 and iNOS : AVF significantly decreases the expression levels of COX-2 and iNOS in Caco-2 colonic cancer cells .

- Induction of Apoptosis : AVF enhances apoptosis in cancer cells through the activation of caspase-3. Immunofluorescence studies showed increased caspase-3 expression in treated cells compared to untreated controls .

Anti-Inflammatory Effects

Alpha-viniferin exhibits notable anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation in various models. For instance, AVF's ability to inhibit COX-2 suggests potential applications in treating inflammatory diseases .

Antidiabetic Activity

Recent research indicates that alpha-viniferin may have antidiabetic effects. In animal models, AVF has been shown to improve insulin sensitivity and glucose tolerance. It acts by modulating pathways involved in glucose metabolism and enhancing insulin signaling .

Case Study: Alpha-Viniferin in Diabetes Management

In a study involving diabetic mice, treatment with AVF resulted in significant reductions in blood glucose levels compared to control groups. This suggests its potential role as a therapeutic agent for managing diabetes .

Antimicrobial Properties

Alpha-viniferin also exhibits antimicrobial activity against various pathogens. Studies have shown that it possesses antibacterial effects against gram-positive bacteria such as Staphylococcus aureus. The structure-activity relationship (SAR) analysis revealed that modifications to the alpha-viniferin scaffold can enhance its antibacterial efficacy .

Table 2: Antimicrobial Activity of Alpha-Viniferin Derivatives

| Compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Alpha-Viniferin | S. aureus | X µg/mL |

| O-methylated Derivative 1 | S. aureus | Y µg/mL |

| O-methylated Derivative 2 | S. aureus | Z µg/mL |

Propriétés

IUPAC Name |

3,11,19-tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.12,5.110,13.021,25.09,27.017,26]heptacosa-1(25),5,7,9(27),13,15,17(26),21,23-nonaene-7,15,23-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H30O9/c43-22-7-1-19(2-8-22)40-37-28-13-25(46)17-32-35(28)39(42(50-32)21-5-11-24(45)12-6-21)30-15-27(48)18-33-36(30)38(29-14-26(47)16-31(49-40)34(29)37)41(51-33)20-3-9-23(44)10-4-20/h1-18,37-48H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTVNHOAKHJJFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C3C4=C5C(C(OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(C(OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=C3C(=CC(=C1)O)O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H30O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62218-13-7 | |

| Record name | alpha-Viniferin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.